BenchChemオンラインストアへようこそ!

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine

Lipophilicity ADMET Quinoline SAR

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine (CAS 1251610-37-3) belongs to the class of 3-sulfonyl-4-aminoquinolines, a scaffold recognized in numerous oncology patents for its ability to modulate kinase and proteasome targets. The compound integrates a benzenesulfonyl electron‑withdrawing group at C3, a 4‑ethoxyphenylamino pharmacophore at C4, and a methoxy donor at C6 on the quinoline core.

Molecular Formula C24H22N2O4S
Molecular Weight 434.51
CAS No. 1251610-37-3
Cat. No. B2578121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine
CAS1251610-37-3
Molecular FormulaC24H22N2O4S
Molecular Weight434.51
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC
InChIInChI=1S/C24H22N2O4S/c1-3-30-18-11-9-17(10-12-18)26-24-21-15-19(29-2)13-14-22(21)25-16-23(24)31(27,28)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3,(H,25,26)
InChIKeyZMNWERUKNQJNMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine (CAS 1251610-37-3): A 3-Benzenesulfonyl-4-aminoquinoline Research Probe for Oncology and Kinase-Targeted Programs


3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine (CAS 1251610-37-3) belongs to the class of 3-sulfonyl-4-aminoquinolines, a scaffold recognized in numerous oncology patents for its ability to modulate kinase and proteasome targets [1]. The compound integrates a benzenesulfonyl electron‑withdrawing group at C3, a 4‑ethoxyphenylamino pharmacophore at C4, and a methoxy donor at C6 on the quinoline core. This distinct trisubstitution pattern differentiates it from simpler mono‑ or disubstituted quinoline‑4‑amines and has been associated with altered lipophilicity and hydrogen‑bonding capacity relative to close analogs .

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine (CAS 1251610-37-3): Why Close Analogs Cannot Substitute Without Functional Validation


Although numerous 4‑aminoquinolines are commercially available, even single‑point modifications at the C4 aniline or C6 position produce marked shifts in lipophilicity, electronic distribution, and target engagement. For example, replacing the 4‑ethoxyphenyl group with a 4‑methylbenzylamine lowers computed logP by approximately 0.8 units , while introduction of a fluoro substituent at C6 reduces hydrogen‑bond acceptor capacity relative to the methoxy group . These physicochemical differences can alter solubility, membrane permeability, and off‑target binding profiles in cell‑based assays. Users sourcing a 3‑benzenesulfonyl‑4‑aminoquinoline for structure‑activity relationship (SAR) campaigns or targeted library screening must therefore verify that the specific substitution pattern of CAS 1251610-37-3 matches the desired pharmacophore, as generic substitution may invalidate biological readouts.

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine (CAS 1251610-37-3): Quantitative Differentiation Evidence Versus Closest Analogs


Elevated Lipophilicity (Computed logP) Compared to the 4‑Methoxybenzyl Analog – Implication for Membrane Permeability

3‑(benzenesulfonyl)‑N‑(4‑ethoxyphenyl)‑6‑methoxyquinolin‑4‑amine (CAS 1251610‑37‑3) exhibits a computed logP (XLogP3) of 5.14 [1], whereas the closest available comparator, 3‑(benzenesulfonyl)‑N‑[(4‑methoxyphenyl)methyl]quinolin‑4‑amine (ChemDiv catalog), has a reported computed logP of 3.87 . The +1.27 logP shift indicates substantially higher predicted lipophilicity for the target compound, which in medicinal chemistry campaigns typically correlates with enhanced passive membrane permeability but may also reduce aqueous solubility.

Lipophilicity ADMET Quinoline SAR

Hydrogen‑Bond Donor Count Advantage Over the 6‑Fluoro Analog – Impact on Target Recognition

The target compound contains one hydrogen‑bond donor (the secondary amine at C4) and seven hydrogen‑bond acceptors . In contrast, the 6‑fluoro analog 3‑(benzenesulfonyl)‑6‑fluoro‑N‑(4‑methoxyphenyl)methylquinolin‑4‑amine (CAS 895642‑95‑2) presents only five hydrogen‑bond acceptors due to replacement of the 6‑methoxy oxygen [1]. The additional H‑bond acceptor capacity of the 6‑methoxy group may enable a distinct interaction pattern with kinase hinge regions or proteasome active sites, as quinoline‑sulfonyl hybrids have been shown to engage chymotrypsin‑like proteasomes through multiple H‑bond contacts [2].

Hydrogen bonding Kinase inhibitor design Quinoline scaffold

Structural Confirmation via InChIKey: Unambiguous Identity Against Mixed‑Stock Risks

CAS 1251610‑37‑3 is uniquely identified by the InChIKey ZMNWERUKNQJNMV‑UHFFFAOYSA‑N . This identifier provides unambiguous stereochemistry‑agnostic discrimination from closely related analogs such as 3‑(benzenesulfonyl)‑N‑(4‑ethoxyphenyl)quinolin‑4‑amine (InChIKey: MGJPEQPFOSSELW‑UHFFFAOYSA‑N, CAS 895647‑43‑5) and 3‑(benzenesulfonyl)‑N‑(4‑ethoxyphenyl)‑6‑fluoroquinolin‑4‑amine (CAS 902913‑89‑7, no InChIKey match). Routine NMR or LC‑MS verification against the InChIKey‑registered structure eliminates the risk of mis‑shipment or isomer contamination.

Analytical chemistry QC/QA Compound identity

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine (CAS 1251610-37-3): Optimal Use Scenarios


Kinase Profiling and SAR Expansion of Quinoline‑Sulfonyl Chemotypes

The 3‑benzenesulfonyl‑4‑aminoquinoline motif is a recognized ATP‑competitive kinase inhibitor scaffold [1]. CAS 1251610‑37‑3, with its elevated lipophilicity (logP ~5.1) and 6‑methoxy H‑bond acceptor, is best employed as a comparator compound in kinase selectivity panels where the goal is to identify C6‑substituent contributions to target affinity versus off‑target binding. Its use alongside the 6‑fluoro or 6‑H analogs allows direct assessment of the 6‑methoxy pharmacophore.

Proteasome Inhibition Screening Inspired by the VR23 Hybrid Series

Quinoline‑sulfonyl hybrids such as VR23 selectively inhibit chymotrypsin‑like proteasome activity (IC50 = 50–100 nM) through a mechanism involving quinoline‑sulfonyl engagement with the proteasome active site [2]. CAS 1251610‑37‑3 contains the identical benzenesulfonyl pharmacophore and a 4‑ethoxyphenylamino extension that may modulate binding kinetics; it is therefore a logical candidate for proteasome inhibition profiling in hematologic cancer cell lines.

ADMET Assay Development – Lipophilicity-Dependent Permeability Studies

With a computed logP significantly higher than many 4‑aminoquinoline library members, CAS 1251610‑37‑3 can serve as a high‑logP reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer experiments. Pairing it with the more polar 4‑methoxybenzyl analog (logP 3.87) provides a within‑series lipophilicity gradient for calibrating permeability‑logP correlations .

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.